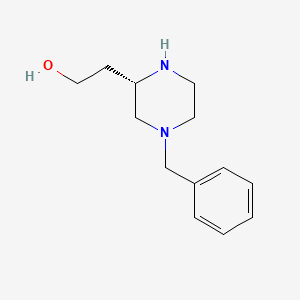

(S)-2-(4-benzylpiperazin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-4-benzylpiperazin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKZUCYKKNQFH-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precursor Chemistry and Intermediate Synthesis for S 2 4 Benzylpiperazin 2 Yl Ethanol

Synthesis of Chiral 1,2-Diamines and their Derivatives

The cornerstone for the asymmetric synthesis of 2-substituted piperazines is the availability of enantiomerically pure 1,2-diamines. These vicinal diamines serve as the key building blocks that introduce the desired stereochemistry into the piperazine (B1678402) ring.

A prevalent and effective strategy involves the use of optically pure amino acids, which are abundant in nature. nih.govmdpi.com For instance, natural α-amino acids can be converted into their corresponding chiral 1,2-diamines through a sequence of chemical transformations. rsc.org One such pathway begins with an N-protected amino acid, which is reduced to the corresponding chiral amino alcohol. rsc.org The hydroxyl group is then converted into a leaving group (e.g., mesylate or tosylate) and subsequently displaced by an azide (B81097) ion. Finally, reduction of the azide yields the desired chiral 1,2-diamine. This method ensures that the stereocenter from the original amino acid is preserved.

Another powerful method for generating chiral 1,2-diamines is the catalytic asymmetric aminolysis of meso-aziridines. This process involves the ring-opening of a prochiral aziridine (B145994) with an amine nucleophile, guided by a chiral catalyst system. rsc.org For example, tridentate Schiff base chromium(III) complexes have been successfully used to catalyze the reaction between meso-aziridines and trimethylsilyl (B98337) azide, producing β-azido amines with high enantioselectivity, which are then reduced to the final 1,2-diamine. rsc.org

Modern catalytic approaches also include the asymmetric hydrogenation of N-alkylpyrazinium salts using iridium catalysts paired with chiral ligands like (R,SP)-Josiphos or (R)-Segphos, which can yield chiral piperazines that are, in essence, cyclic 1,2-diamine derivatives. rsc.org

Preparation of Functionalized Ethyl Intermediates

The (S)-2-(...-2-yl)ethanol portion of the target molecule requires the introduction of a hydroxyethyl (B10761427) group at the C-2 position with specific stereochemistry. A direct and elegant approach to achieve this is to start with a chiral precursor that already contains the necessary carbon skeleton and oxygen functionality.

One highly effective strategy begins with commercially available and optically active (2S)-piperazine-2-carboxylic acid. nih.gov This starting material already possesses the correct stereochemistry at the C-2 position. The carboxylic acid functional group can be selectively reduced to a primary alcohol, yielding (S)-2-(hydroxymethyl)piperazine. This reduction is typically performed using reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF). The resulting (S)-2-(hydroxymethyl)piperazine is a versatile intermediate where the two nitrogen atoms can be differentially protected, allowing for the specific introduction of the benzyl (B1604629) group at the N-4 position.

An alternative route employs serine, an amino acid that contains a hydroxymethyl group. A reported method synthesizes 2-hydroxymethyl piperazines from serine methyl ester hydrochloride and N-Boc-L-amino acids. benthamdirect.com This involves a four-step process of condensation, deprotection, cyclization, and reduction, providing access to the desired chiral core structure. benthamdirect.com

Furthermore, functionalized ethyl intermediates can be prepared for subsequent cyclization. For example, the alkylation of a protected amine with a molecule like protected iodoethanol can install the required two-carbon side chain, although controlling the stereochemistry in this step would require a more complex asymmetric strategy. nih.gov

Key Cyclization Intermediates and Reaction Mechanisms (e.g., aza-Michael addition intermediates)

The formation of the piperazine ring is the crucial step in the synthesis. The aza-Michael addition, or conjugate addition of a nitrogen nucleophile, is a widely used and powerful reaction for this purpose. benthamdirect.comsmolecule.com

In a typical sequence, a chiral 1,2-diamine, with one nitrogen atom often protected (e.g., with a Boc or Nosyl group), acts as the nucleophile. nih.govrsc.org This diamine is reacted with a Michael acceptor, such as an α,β-unsaturated ester (e.g., an acrylate). rsc.org The unprotected amine of the diamine adds to the double bond of the acrylate, forming a key 1,4-diamine precursor intermediate. nih.gov This reaction is often catalyzed by bases or can proceed under thermal conditions.

Following the aza-Michael addition, the piperazine ring is formed via an intramolecular cyclization. This is typically an S_N2 ring closure where the newly introduced secondary amine attacks an electrophilic carbon, leading to the formation of the six-membered ring. nih.gov For instance, if the initial diamine precursor was derived from an amino alcohol, the terminal hydroxyl group can be converted to a leaving group (like a mesylate), which is then displaced by the secondary amine formed during the aza-Michael step.

However, this pathway can face challenges. Steric hindrance from bulky protecting groups or substituents can hamper the initial Michael addition, and competing side reactions, such as the formation of seven-membered lactams, can occur. nih.gov To circumvent these issues, alternative cyclization strategies have been developed. One such method involves the reaction of a 1,4-diamine with a vinyl diphenyl phosphonium (B103445) reagent. nih.gov Another advanced approach is a domino intramolecular aza-Michael addition/alkylation, which can construct complex ring systems in a single, highly efficient step. nih.gov

Role of Chiral Auxiliaries and Catalysts in Precursor Chemistry

To ensure the high enantiomeric purity of the final product, chemists rely heavily on chiral auxiliaries and asymmetric catalysis, particularly during the synthesis of the key chiral precursors.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. nih.govxdbiochems.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered. xdbiochems.com While not always used for the direct synthesis of the piperazine ring itself, they are fundamental in creating the chiral starting materials, such as non-natural amino acids or other complex building blocks. Famous examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultam, which are widely used in asymmetric alkylation and aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. nih.govnih.gov

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. In the context of synthesizing precursors for (S)-2-(4-benzylpiperazin-2-yl)ethanol, chiral catalysts are vital.

For Chiral Diamine Synthesis: As mentioned in section 3.1, the desymmetrization of meso-aziridines is often achieved with chiral Lewis acid catalysts. rsc.org Similarly, the asymmetric hydrogenation of pyrazines or related precursors to yield chiral piperazines is a powerful technique. rsc.orgrsc.org This is commonly accomplished using transition metal catalysts (e.g., Iridium, Rhodium, Palladium) complexed with chiral phosphine (B1218219) ligands such as BINAP, Josiphos, or PHOX ligands. rsc.orgnih.gov

For Chiral Amino Alcohol Synthesis: The synthesis of chiral 1,2-amino alcohols, which are direct precursors or structural analogues of the target molecule's side chain, can be achieved via asymmetric transfer hydrogenation. For example, Ruthenium-based catalysts are highly effective for the enantioselective reduction of α-amino ketones to their corresponding chiral amino alcohols, achieving excellent enantioselectivity (>99% ee). acs.orgnih.gov

The table below summarizes some of the key catalytic systems used in the synthesis of relevant chiral precursors.

| Catalyst Type | Ligand/Auxiliary Example | Application | Ref. |

| Chromium Lewis Acid | Tridentate Schiff Base | Ring-opening of meso-aziridines | rsc.org |

| Iridium Catalyst | (R,SP)-Josiphos | Asymmetric hydrogenation of pyrazinium salts | rsc.org |

| Palladium Catalyst | (S)-(CF₃)₃-t-BuPHOX | Decarboxylative allylic alkylation for piperazinones | nih.gov |

| Ruthenium Catalyst | TsDPEN-derived | Asymmetric transfer hydrogenation of α-ketoamines | acs.orgnih.gov |

| Chiral Auxiliary | Evans' Oxazolidinone | Asymmetric alkylations/aldol reactions | nih.govnih.gov |

These catalytic methods are instrumental in establishing the critical (S)-stereocenter of the piperazine ring or its precursors, paving the way for the final assembly of this compound.

Stereochemical Aspects of S 2 4 Benzylpiperazin 2 Yl Ethanol in Research

Importance of (S)-Configuration in Biological Interactions

The spatial arrangement of functional groups in a molecule is crucial for its recognition and binding by biological targets such as enzymes and receptors. For many biologically active compounds, only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. csfarmacie.cz

In the context of piperazine (B1678402) derivatives, the stereochemistry is known to be a determining factor for their pharmacological activity. Research into chiral (piperazin-2-yl)methanol derivatives, which are structurally related to (S)-2-(4-benzylpiperazin-2-yl)ethanol, has highlighted the significance of the (S)-configuration for achieving high affinity for sigma receptors. researchgate.net These receptors are involved in a variety of cellular functions and are targets for the development of drugs for neurological disorders. nih.govsigmaaldrich.com

Specifically, studies on a series of chiral nonracemic (piperazin-2-yl)methanols synthesized from the naturally occurring (S)-serine amino acid revealed that the resulting compounds with the (S)-configuration at the piperazine ring showed significant affinity for sigma-1 receptors. researchgate.net While the exact binding profile of this compound is not extensively detailed in the available literature, the established structure-activity relationships for analogous compounds suggest that the (S)-enantiomer is likely the more biologically active form for interacting with specific protein targets. The benzyl (B1604629) group attached to the piperazine nitrogen is also a feature that has been associated with favorable interactions at these receptors. nih.govacs.org

Enantiomeric Purity and Control in Synthesis

Ensuring that a chiral therapeutic agent consists of only the desired enantiomer is a critical aspect of pharmaceutical development. The enantiomeric purity, often expressed as enantiomeric excess (e.e.), quantifies the degree to which one enantiomer is present in a mixture in a greater amount than the other. acs.org The synthesis of this compound with high enantiomeric purity requires careful control of the stereochemistry throughout the manufacturing process.

One established strategy for obtaining enantiomerically pure piperazine derivatives is to start from a chiral precursor, a method known as chiral pool synthesis. For instance, enantiomerically pure amino acids like (S)-aspartic acid or (S)-serine can be converted through a series of chemical transformations into the desired chiral piperazine structure. researchgate.netnih.govnih.govnih.gov This approach embeds the desired stereochemistry from the beginning, avoiding the need for a later separation of enantiomers.

The determination of enantiomeric excess is a crucial quality control step. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers and quantifying their relative amounts. csfarmacie.cznih.govnih.govrsc.orggoogle.com This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and allowing for their individual quantification. csfarmacie.cz Other methods for determining enantiomeric purity include nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. acs.org

Table 1: Methods for Determining Enantiomeric Purity

| Method | Principle | Application to Piperazine Derivatives |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Widely used for the analysis of chiral amines and piperazine derivatives. Can be used for both analytical and preparative scale separations. csfarmacie.cznih.govnih.govrsc.orggoogle.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Can be employed for the determination of enantiomeric purity of piperidines and piperazines. acs.org |

Chiral Resolution Techniques for Piperazine Derivatives

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of a piperazine derivative, a process known as chiral resolution is necessary to isolate the desired enantiomer. There are several techniques available for resolving racemic mixtures.

One classical method is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, which is a pure enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent can be removed to yield the pure enantiomer of the piperazine derivative.

Another powerful technique for chiral resolution is preparative chiral HPLC. This method utilizes the same principles as analytical chiral HPLC but is performed on a larger scale to isolate significant quantities of the pure enantiomers. nih.govnih.gov Different types of chiral stationary phases, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), are effective for the separation of a wide range of chiral compounds, including piperazine derivatives. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. csfarmacie.cznih.gov

Influence of Stereochemistry on Molecular Recognition and Target Binding

The precise three-dimensional structure of this compound is fundamental to its ability to interact with and bind to specific biological targets. Molecular recognition between a ligand (the drug molecule) and its receptor is highly dependent on the complementary shapes and electronic properties of the interacting surfaces.

As mentioned previously, research on structurally similar chiral piperazine derivatives has demonstrated the importance of the (S)-configuration for high-affinity binding to sigma receptors. researchgate.net The benzyl group and the ethanol (B145695) side chain of this compound will adopt a specific orientation in space, which is critical for fitting into the binding pocket of a target protein. The hydrogen-bonding capability of the hydroxyl group in the ethanol moiety and the hydrophobic nature of the benzyl group are key features that contribute to the binding interactions.

The difference in biological activity between enantiomers arises from the fact that biological systems, being chiral themselves (composed of L-amino acids and D-sugars), interact differently with each enantiomer. The binding of the (S)-enantiomer to its target may be highly favorable, leading to a biological response, whereas the (R)-enantiomer may not fit as well into the binding site, resulting in lower affinity and reduced or no activity. csfarmacie.cz This stereospecificity underscores the importance of using the single, active enantiomer in therapeutic applications to maximize efficacy and minimize potential off-target effects. Studies on benzylpiperazine derivatives have shown that modifications to the benzyl and piperazine moieties can significantly impact their affinity and selectivity for sigma receptors, further highlighting the intricate relationship between molecular structure and biological function. nih.govacs.org

Structure Activity Relationship Sar Studies of S 2 4 Benzylpiperazin 2 Yl Ethanol Derivatives

Impact of N-Benzyl Group Modifications on Biological Interaction Profiles

The N-benzyl group is a critical component influencing the interaction of these derivatives with biological targets, often serving as a key hydrophobic feature. Modifications to this group, including changes to the benzyl (B1604629) ring's substituents or its replacement with other aromatic or aliphatic moieties, can significantly alter binding affinity and selectivity.

Research on related benzylpiperazine derivatives has consistently shown that the nature and position of substituents on the benzyl ring are pivotal. For instance, in a series of benzylpiperazinyl derivatives targeting σ₁ receptors, the introduction of a para-methoxy group on the benzyl moiety was found to improve both affinity and selectivity. acs.org This suggests that electron-donating groups in the para position can enhance interactions within the receptor's binding pocket. Conversely, studies on other piperazine-containing compounds have shown that aromatic substitutions are not always well-tolerated, sometimes leading to a significant reduction in binding affinity. acs.orgnih.gov

The replacement of the entire benzyl group with other substituents also has a profound impact. For example, replacing a benzyl group with an N-phenylpropyl group in a series of rimcazole (B1680635) analogues resulted in the highest affinity for the dopamine (B1211576) transporter within that series. acs.orgnih.gov This highlights that both the aromatic character and the length of the linker to the piperazine (B1678402) nitrogen are determinants of activity. The flexibility and hydrophobic nature of the N-substituent are key factors that modulate how the molecule fits into and interacts with its biological target. nih.gov

| Base Compound | N-Benzyl Modification | Target | Impact on Activity | Reference |

| Rimcazole Analogue | Unsubstituted (H) | Dopamine Transporter | Low Affinity (Ki = 813 nM) | acs.orgnih.gov |

| Rimcazole Analogue | N-Phenylpropyl | Dopamine Transporter | High Affinity (Ki = 61.0 nM) | acs.orgnih.gov |

| Benzylpiperazine Derivative | 4-Methoxybenzyl | σ₁ Receptor | Improved Affinity & Selectivity | acs.org |

| Benzylpiperazine Derivative | Unsubstituted Benzyl | σ₁ Receptor | Lower Affinity vs. 4-Methoxy | acs.org |

Effects of C-2 Substituent Variations (e.g., the ethanol (B145695) group) on Activity

In many biologically active piperazines, carbon-substituted side chains are crucial for anchoring the molecule to its target. rsc.org The length, polarity, and steric bulk of the C-2 substituent can dictate binding specificity. For example, modifying a carboxamide group at the C-2 position of a piperazine core has been a key strategy in developing potent inhibitors of the hepatitis C virus NS5B polymerase. nih.gov These studies reveal that even subtle changes to the C-2 substituent can dramatically alter biological activity, turning a screening hit into a potent lead compound. nih.gov

The ethanol group, with its hydroxyl moiety, can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in a protein target. Replacing this ethanol group with other functional groups, such as amides, esters, or alkyl chains of varying lengths, would be a logical step in an SAR exploration to probe the structural and electronic requirements of the binding site.

Modifications to the Piperazine Ring System and Conformational Analysis

The piperazine ring is not merely a linker but an active contributor to the molecule's pharmacophore. researchgate.net Its conformational flexibility and the potential for substitution on its carbon atoms offer avenues for optimizing biological activity. rsc.org The piperazine ring typically adopts a chair conformation, but this can be influenced by its substituents, potentially shifting to a twist-boat conformation to alleviate steric strain. rsc.orgnih.gov

NMR and X-ray diffraction studies have shown that piperazine rings in various compounds exist in chair conformations, which allows for specific spatial arrangements of the substituents at the nitrogen and carbon atoms. nih.gov The orientation of these substituents (axial vs. equatorial) is critical for proper interaction with a biological target. rsc.org Infrared spectral measurements indicate that a substituent on a piperazine nitrogen (like the N-H group) generally prefers the equatorial position. rsc.org

While a majority of piperazine-containing drugs are substituted at the N1 and N4 positions, there is significant unexplored potential in modifying the carbon atoms of the piperazine ring (C2, C3, C5, and C6). rsc.org Introducing substituents on the piperazine ring itself can alter its conformation and how the N1-benzyl and C2-ethanol groups are presented to the target, thereby fine-tuning the biological activity. For instance, comparing piperazine and piperidine (B6355638) cores in one study showed that this change dramatically shifted the affinity from one receptor to another, highlighting the ring system's fundamental role. acs.org

Exploration of Peripheral Substituents and their Contribution to SAR

Peripheral substituents, particularly on the phenyl ring of the N-benzyl group, are well-recognized modulators of activity. Their electronic and steric properties can influence everything from binding affinity to metabolic stability. benthamdirect.comresearchgate.net

SAR studies on various piperazine derivatives consistently demonstrate the importance of substitution patterns on aromatic rings.

Halogenation : In one series of inhibitors for human equilibrative nucleoside transporters, the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory activity. frontiersin.org

Electron-donating vs. Electron-withdrawing Groups : The introduction of electron-withdrawing groups (like Cl, Br, NO₂) on peripheral aromatic rings has been shown to enhance the antibacterial activity of certain piperazine derivatives. benthamdirect.com Conversely, electron-donating groups often reduce potency in such cases. benthamdirect.com

Positional Isomerism : The position of the substituent is often as important as its chemical nature. Studies on coumarin (B35378) derivatives with a phenylpiperazine moiety revealed that substituents at the ortho or meta positions of the phenyl group played a decisive role in affinity for 5-HT1A receptors. tandfonline.com

These findings collectively indicate that the peripheral regions of the molecule provide a rich chemical space for optimization. By systematically exploring different substituents and their positions on the benzyl ring, researchers can fine-tune the electronic and steric profile of the molecule to achieve higher potency and selectivity.

| Base Compound Series | Peripheral Substituent Modification | Impact on Activity | Reference |

| Rimcazole Analogues | 3,6-dibromo on carbazole (B46965) ring | Significant reduction in affinity | acs.orgnih.gov |

| FPMINT Analogues | Halogen on fluorophenyl ring | Essential for inhibitory effects | frontiersin.org |

| Antibacterial Piperazines | Electron-withdrawing groups (Cl, Br) | Enhanced antibacterial activity | benthamdirect.com |

| Ursolic Acid Derivatives | Para-substituents on phenyl ring | More important than meta-substituents for antiproliferative activity | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net This approach allows for the prediction of the activity of new, unsynthesized derivatives, thereby guiding rational drug design and prioritizing synthetic efforts. nih.gov

For piperazine-based compounds, QSAR studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. researchgate.netnih.gov For example, a QSAR study on novel benzothiazole-derived piperazines successfully developed models to predict their activity, which could then be used to guide the synthesis of more potent analogues. researchgate.net

In the context of (S)-2-(4-benzylpiperazin-2-yl)ethanol derivatives, a QSAR model could be developed by:

Synthesizing a training set of derivatives with systematic variations in the N-benzyl group, C-2 substituent, and peripheral positions.

Measuring their biological activity in a relevant assay.

Calculating a wide range of molecular descriptors for each derivative.

Developing a statistical model that links these descriptors to the observed activity.

Such a model could reveal, for instance, the optimal electronic properties for the benzyl ring substituent or the ideal size for the C-2 side chain, providing invaluable insights for designing next-generation compounds. mdpi.com

Molecular Interactions and Preclinical Mechanistic Studies of S 2 4 Benzylpiperazin 2 Yl Ethanol and Analogs

Interaction with Molecular Targets (e.g., receptors, enzymes, proteins)

Research into (S)-2-(4-benzylpiperazin-2-yl)ethanol and its analogs has revealed significant interactions with a variety of molecular targets, most notably sigma receptors. The affinity for these receptors is a key characteristic of many benzylpiperazine derivatives.

Studies on chiral non-racemic (piperazin-2-yl)methanol derivatives, which are structurally similar to this compound, have demonstrated high affinity for the sigma-1 (σ₁) receptor. researchgate.net The presence of a benzyl (B1604629) group on the piperazine (B1678402) nitrogen is a favorable feature for this high affinity. For instance, the p-methoxybenzyl substituted piperazine analog has shown a high σ₁-receptor affinity with a Ki value of 12.4 nM. researchgate.net

Benzylpiperazine derivatives have been designed and synthesized as high-affinity ligands for σ₁ receptors, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov For example, the 4-methoxybenzylpiperazinyl derivative 8 was identified as a potent and selective ligand for the σ₁R over the σ₂R. nih.gov Further structure-activity relationship studies have indicated that substituents on the secondary hydrophobic domain can modulate the affinity and selectivity for the σ₁ receptor. nih.gov

The interaction of these compounds is not limited to sigma receptors. Arylpiperazine derivatives have also been shown to interact with the dopamine (B1211576) D₂ receptor binding site. bg.ac.rs The protonated nitrogen of the piperazine ring and edge-to-face interactions of the aromatic ring are major stabilizing forces in this binding. bg.ac.rs Additionally, some piperazine-containing compounds have been investigated for their affinity to histamine (B1213489) H₁ receptors. nih.gov

The table below summarizes the binding affinities of some benzylpiperazine analogs to various molecular targets.

| Compound/Analog | Molecular Target | Binding Affinity (Ki) | Source |

| p-Methoxybenzyl substituted (piperazin-2-yl)methanol | σ₁ Receptor | 12.4 nM | researchgate.net |

| Benzylpiperazinyl derivative 15 | σ₁ Receptor | 1.6 nM | nih.gov |

| Benzylpiperazinyl derivative 15 | σ₂ Receptor | High selectivity over σ₁ | nih.gov |

| 1-Benzyl-aryl-piperazine derivatives | Dopamine D₂ Receptor | Varied (structure-dependent) | bg.ac.rs |

| Piperazine-containing compounds | Histamine H₁ Receptor | Varied (structure-dependent) | nih.gov |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Carbonic Anhydrase, ACAT-1)

The inhibitory effects of this compound analogs on various enzymes have been a subject of significant investigation, particularly in the context of neurodegenerative diseases and other pathological conditions.

Acetylcholinesterase (AChE) Inhibition: Several studies have reported the acetylcholinesterase inhibitory activity of benzylpiperazine derivatives. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated as potential AChE inhibitors. nih.govnih.gov Among these, a compound with an ortho-chlorine substitution on the phenyl ring demonstrated the highest potency with an IC₅₀ value of 0.91 µM. nih.govnih.gov Another analog with a methoxy (B1213986) group at the meta position also showed favorable potency with an IC₅₀ of 5.5 µM. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition: 2-Benzylpiperazine derivatives have also been identified as potent inhibitors of human carbonic anhydrases (hCA). nih.gov Two series of these compounds, carrying a sulfamoylbenzamide group, exhibited low to medium nanomolar Ki values against hCA I, II, and IV. nih.gov The interaction with the enzyme was found to be enantioselective in many cases. nih.gov

Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) Inhibition: While direct inhibition data for this compound is not available, other piperazine-containing compounds have been investigated as ACAT-1 inhibitors. For example, K-604, a piperazine derivative, is a potent and selective inhibitor of human ACAT-1. nih.gov Another compound, F12511, also a potent ACAT-1 inhibitor, has an IC₅₀ value of 0.039 µM for ACAT-1. nih.gov

The following table presents the enzyme inhibitory activities of various benzylpiperazine analogs.

| Compound/Analog | Enzyme Target | Inhibition Value (IC₅₀/Ki) | Source |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | IC₅₀ = 0.91 µM | nih.govnih.gov |

| 2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | IC₅₀ = 5.5 µM | nih.govnih.gov |

| 2-Benzylpiperazine derivatives | Carbonic Anhydrase I, II, IV | Ki in low-medium nM range | nih.gov |

| K-604 (piperazine derivative) | ACAT-1 | Potent and selective inhibition | nih.gov |

| F12511 (piperazine derivative) | ACAT-1 | IC₅₀ = 0.039 µM | nih.gov |

Receptor Binding Assays (e.g., Mcl-1, Bcl-2, Bcl-xL, dopamine receptors, histamine H1)

Receptor binding assays are crucial for understanding the pharmacological profile of a compound. For this compound and its analogs, these assays have primarily focused on sigma, dopamine, and histamine receptors.

Sigma Receptor Binding: As mentioned previously, benzylpiperazine derivatives show a high affinity for sigma receptors. Radioligand binding assays using [³H]-pentazocine for σ₁ receptors and [³H]-DTG for σ₂ receptors have been employed to determine the binding affinities (Ki) and selectivity of these compounds. nih.govnih.gov A study on new benzylpiperazine derivatives reported high affinities for σ₁ receptors, with Ki values ranging from 1.6 to 145 nM, and high selectivity over σ₂ receptors. nih.gov

Dopamine Receptor Binding: The interaction of 1-benzyl-4-arylpiperazines with the dopamine D₂ receptor has been examined using synaptosomal membranes from bovine caudate nuclei and [³H]spiperone as the radioligand. bg.ac.rs The binding affinities (Ki) were found to be dependent on the substitution pattern of the arylpiperazine moiety. bg.ac.rs

Mcl-1, Bcl-2, and Bcl-xL Binding: Currently, there is no specific data available on the direct binding of this compound to the anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-xL.

The table below provides a summary of receptor binding data for relevant analogs.

| Compound/Analog | Receptor Target | Binding Affinity (Ki) | Source |

| Benzylpiperazinyl derivative 15 | σ₁ Receptor | 1.6 nM | nih.gov |

| Benzylpiperazinyl derivative 15 | σ₂ Receptor | 886-fold selectivity over σ₁ | nih.gov |

| 1-Benzyl-aryl-piperazine derivatives | Dopamine D₂ Receptor | Structure-dependent | bg.ac.rs |

| Piperazine-containing compounds | Histamine H₁ Receptor | Structure-dependent | nih.gov |

Cellular Pathway Modulation Studies (e.g., neuroprotection in PC12 cells, antiproliferation in cancer cell lines, GABA level estimation)

The modulation of cellular pathways by this compound and its analogs is a critical area of investigation to understand their potential therapeutic effects.

Neuroprotection in PC12 cells: While direct studies on this compound are limited, the neuroprotective effects of related compounds have been investigated. For example, studies on other compounds have shown the ability to protect PC12 cells from oxidative stress-induced apoptosis by activating the Nrf2/ARE pathway. nih.gov This suggests a potential mechanism by which benzylpiperazine derivatives might exert neuroprotective effects.

Antiproliferation in Cancer Cell Lines: The antiproliferative activity of various piperazine derivatives has been evaluated against a range of human cancer cell lines. nih.govnih.govchapman.edu For instance, certain benzopyran-4-one-isoxazole hybrid compounds with a piperazine moiety have demonstrated significant antiproliferative activities with IC₅₀ values in the micromolar range against cell lines like MDA-MB-231. nih.govchapman.edu Another study on pyrrolo[1,2-a]quinoxaline (B1220188) derivatives containing a piperidine (B6355638) ring (structurally related to piperazine) also showed cytotoxic potential against several leukemia cell lines.

GABA Level Estimation: The effect of ethanol (B145695), a component of the target molecule's name, on GABAergic signaling is well-documented. Ethanol can potentiate GABA-gated currents, particularly at α₄β₂δ GABAA receptors, at low concentrations. nih.gov This modulation of the GABAergic system is a key aspect of ethanol's effects on the central nervous system. However, specific studies estimating the direct effect of this compound on GABA levels have not been reported.

The table below summarizes findings from cellular pathway modulation studies of related compounds.

| Study Type | Cell Line/System | Finding | Source |

| Neuroprotection | PC12 cells | Other compounds show protection via Nrf2/ARE pathway | nih.gov |

| Antiproliferation | MDA-MB-231 | Benzopyran-4-one-isoxazole hybrids show IC₅₀ values of 5.2–22.2 μM | nih.govchapman.edu |

| Antiproliferation | Leukemia cell lines | Pyrrolo[1,2-a]quinoxaline derivatives show cytotoxic potential | |

| GABAergic Modulation | Recombinant GABAA receptors | Low concentrations of ethanol potentiate GABA-gated currents | nih.gov |

In Vitro and Ex Vivo Pharmacological Characterization in Non-Human Biological Systems (e.g., animal tissue preparations, cell cultures)

The pharmacological characterization of this compound and its analogs in non-human biological systems provides crucial insights into their potential in vivo effects.

Animal Tissue Preparations: Receptor binding studies for benzylpiperazine derivatives have been conducted using animal tissue preparations. For example, sigma receptor binding assays have utilized guinea pig brain and rat liver membrane preparations. researchgate.net Similarly, dopamine D₂ receptor binding assays have been performed using synaptosomal membranes from bovine caudate nuclei. bg.ac.rs These ex vivo studies are essential for determining the affinity and selectivity of compounds for their targets in a more physiologically relevant environment.

Cell Cultures: A variety of cell lines have been used for the in vitro characterization of these compounds. Human cancer cell lines such as LN-18 have been used to study the neurotoxic effects of N-benzylpiperazine, a related compound. nih.gov These studies revealed mechanisms involving oxidative stress and activation of mitochondrial pro-apoptotic pathways. nih.gov Hepatocyte cell cultures, both human and rat, have been used to study the effects of ethanol, showing dose-dependent induction of apoptosis and necrosis. nih.gov Furthermore, various cancer cell lines, including MCF-7 (breast cancer) and Hep-2 (laryngeal cancer), have been used to screen the antiproliferative activity of plant extracts containing compounds with similar structural motifs. nih.gov

The table below outlines the non-human biological systems used in the characterization of related compounds.

| Biological System | Study Type | Key Findings | Source |

| Guinea pig brain membranes | Sigma receptor binding | High affinity of (piperazin-2-yl)methanol derivatives for σ₁ receptors | researchgate.net |

| Rat liver membranes | Sigma receptor binding | Determination of σ₂ receptor affinity | researchgate.net |

| Bovine caudate nuclei | Dopamine D₂ receptor binding | Characterization of arylpiperazine binding | bg.ac.rs |

| Human cancer cell lines (LN-18) | Neurotoxicity study | N-benzylpiperazine induces apoptosis via oxidative stress | nih.gov |

| Rat and human hepatocytes | Cytotoxicity study | Ethanol induces dose-dependent apoptosis and necrosis | nih.gov |

| Various cancer cell lines | Antiproliferation screening | Identification of cytotoxic activity of related compounds | nih.gov |

Computational Chemistry and Molecular Modeling Studies of S 2 4 Benzylpiperazin 2 Yl Ethanol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the interactions that stabilize the ligand-receptor complex and is widely used for virtual screening and hit-to-lead optimization.

For (S)-2-(4-benzylpiperazin-2-yl)ethanol, docking simulations can be employed to predict its binding mode within the active sites of various potential protein targets. Studies on structurally related benzylpiperazine and piperidine (B6355638) derivatives have demonstrated the utility of this approach. For instance, docking studies on N-benzylpiperazine derivatives have been used to investigate their interactions with targets like the acetylcholinesterase (AChE) enzyme, which is relevant in the context of Alzheimer's disease. inonu.edu.tr In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy scores indicating more favorable binding.

The key interactions governing the binding of this compound can be identified through this process. These often include:

Hydrogen bonds: The hydroxyl group and the nitrogen atoms of the piperazine (B1678402) ring are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The benzyl (B1604629) group provides a significant hydrophobic moiety that can interact with nonpolar pockets in the receptor's binding site.

Pi-stacking: The aromatic benzyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Research on similar piperazine-based compounds targeting sigma receptors has also utilized molecular docking to decipher binding modes, revealing crucial amino acid residues that interact with the ligand. research-nexus.net These studies help rationalize the structure-activity relationships (SAR) and guide the design of new analogs with improved affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for a Benzylpiperazine Ligand

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase | 1EVE | -9.8 | Trp84, Phe330 | π-π stacking, Hydrophobic |

| Ser122, Tyr130 | Hydrogen Bond | |||

| Sigma-1 Receptor | 5HK1 | -8.5 | Glu172, Tyr103 | Ionic, Hydrogen Bond |

| Phe107, Trp164 | Hydrophobic, π-π stacking |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.

Following a docking study of this compound with a target protein, an MD simulation would typically be performed on the most promising ligand-protein complex. The system is placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure), and the motions of all atoms are calculated by integrating Newton's laws of motion.

MD simulations can provide valuable information, such as:

Stability of the binding pose: By tracking the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation, one can assess whether the ligand remains stably bound in its initial docked conformation.

Flexibility of the protein and ligand: MD reveals which parts of the protein and ligand are rigid and which are flexible, providing insights into induced-fit mechanisms.

Detailed analysis of interactions: The simulation allows for the analysis of the persistence of key interactions (like hydrogen bonds) over time.

For example, MD simulations performed on a potent piperazine-based sigma-1 receptor agonist revealed the crucial amino acid residues that form stable interactions, confirming the initial docking hypotheses and providing a more refined model of the binding mechanism. research-nexus.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. jksus.org These methods provide detailed information about the molecule's geometry, electron distribution, and orbital energies, which are fundamental to its reactivity and interactions.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This determines the most stable three-dimensional conformation of the molecule in the gas phase or in a solvent, providing accurate bond lengths and angles. jksus.org

Calculate the Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting where the molecule is likely to engage in hydrogen bonding and other electrostatic interactions. research-nexus.netjksus.org

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Natural Bond Orbital (NBO) analysis: This analysis provides insights into intramolecular charge transfer and the nature of the bonding within the molecule. research-nexus.net

Studies on various piperazine derivatives have successfully used DFT methods to correlate calculated properties with experimental observations and to understand their chemical behavior. research-nexus.netjksus.org

Table 2: Illustrative Quantum Chemical Properties for a Piperazine Derivative (Calculated using DFT)

| Property | Value | Description |

| Optimized Energy (Hartree) | -750.123 | The electronic energy of the molecule in its most stable geometry. |

| Dipole Moment (Debye) | 3.45 | A measure of the molecule's overall polarity. |

| HOMO Energy (eV) | -6.2 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (eV) | -0.8 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.4 | An indicator of chemical reactivity and kinetic stability. |

In Silico Prediction of Interaction Profiles and Binding Affinities

In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their binding affinities. These predictions are vital for prioritizing compounds early in the drug discovery pipeline.

For this compound, various computational models can be used to predict its interaction profile. This includes predicting its likely biological targets based on structural similarity to known ligands (ligand-based virtual screening) or by docking it against a panel of known receptors (receptor-based virtual screening).

Furthermore, ADMET prediction tools can estimate key physicochemical and pharmacokinetic properties:

Lipophilicity (LogP): Predicts the molecule's solubility in lipids versus water, affecting its ability to cross cell membranes.

Aqueous Solubility (LogS): Important for drug formulation and absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to enter the central nervous system. nih.gov

Interaction with Cytochrome P450 (CYP) enzymes: Predicts potential metabolic pathways and drug-drug interactions.

These predictions are often based on quantitative structure-activity relationship (QSAR) models, which are statistical models that correlate chemical structure with a specific biological or physicochemical property. Studies on related compounds often include in silico ADMET predictions to assess their drug-likeness and potential liabilities. nih.gov

Conformational Analysis and Energy Minimization Studies

A molecule's biological activity is intimately linked to its three-dimensional shape or conformation. This compound is a flexible molecule due to its rotatable bonds, particularly in the benzyl and ethanol (B145695) substituents, and the chair/boat conformations of the piperazine ring.

Conformational analysis aims to identify the set of low-energy conformations that the molecule is likely to adopt. This is typically done by systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. Energy minimization is then applied to find the nearest local energy minimum for each starting conformation. This process is essential because the biologically active conformation (the one that binds to the receptor) is usually a low-energy conformer.

The results of a conformational analysis are crucial inputs for other computational studies:

Molecular Docking: Instead of docking just a single conformation, a set of low-energy conformers can be docked to increase the chances of finding the correct binding pose.

QSAR studies: The 3D structure of the low-energy conformers is used to calculate descriptors that are then used to build the QSAR model.

Energy minimization is also the first step in quantum chemical calculations to ensure that the properties are being calculated for a stable structure on the potential energy surface. jksus.org

Advanced Analytical Characterization and Purity Assessment Methods in Research

The comprehensive characterization of the chemical compound (S)-2-(4-benzylpiperazin-2-yl)ethanol is fundamental to ensuring its structural integrity, identity, and purity in a research setting. A multi-technique approach, combining spectroscopy, spectrometry, and chromatography, is essential for unambiguous structural elucidation and quantitative purity assessment.

Derivatization and Analog Development Based on the S 2 4 Benzylpiperazin 2 Yl Ethanol Scaffold

Systematic Library Design and Parallel Synthesis

The generation of chemical libraries around a core scaffold is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space. nih.gov For the (S)-2-(4-benzylpiperazin-2-yl)ethanol scaffold, systematic library design would focus on diversifying the substituents at the N1 and N4 positions of the piperazine (B1678402) ring, as well as modifications of the ethanol (B145695) and benzyl (B1604629) moieties.

Parallel synthesis techniques are well-suited for creating such libraries. uniroma1.itmdpi.com These methods allow for the simultaneous synthesis of a large number of compounds in separate reaction vessels. For instance, a library could be constructed by reacting a common intermediate, such as a protected (S)-piperazin-2-ylethanol, with a diverse set of building blocks. The use of solid-phase synthesis, where the scaffold is attached to a resin, can streamline the purification process, as excess reagents and byproducts can be washed away before cleaving the final products from the support. crsubscription.com

Computational tools can aid in the design of these libraries by selecting building blocks that maximize structural diversity or are predicted to have favorable interactions with a biological target. nih.govresearchgate.netresearchgate.net This in silico pre-screening helps to focus synthetic efforts on compounds with a higher probability of desired activity.

Synthesis of N-Substituted Piperazine Analogs

The nitrogen atoms of the piperazine ring are common sites for modification to influence a compound's pharmacological and pharmacokinetic properties. A variety of N-substituted analogs of piperazine-containing compounds have been synthesized.

One common approach is the N-alkylation or N-acylation of the piperazine nitrogen. For example, a series of N-substituted piperazine derivatives can be prepared through reactions with various alkyl halides, acid chlorides, or sulfonyl chlorides. nih.govnih.gov The synthesis of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine (B94841) derivatives, for instance, was achieved through a nucleophilic aromatic substitution reaction between a chlorinated purine and various N-substituted piperazines. nih.gov

Another strategy involves the reductive amination of a piperazine nitrogen with a range of aldehydes or ketones. This method is highly versatile and allows for the introduction of a wide array of substituents. The synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives showcases the preparation of N-benzylpiperazine analogs, which have been investigated for their biological activities. nih.gov

The following table summarizes examples of synthetic routes to N-substituted piperazine derivatives, which could be adapted for the this compound scaffold.

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

| 1-(4-methoxybenzyl)piperazine | Acyl chlorides | N-Acylation | 4-(Methoxyphenyl)methylpiperazine derivatives | nih.gov |

| 6-chloropurine | Substituted piperazines, triethylamine | Nucleophilic Aromatic Substitution | 6-(4-substituted phenyl piperazine)-9-cyclopentyl purines | nih.gov |

| Piperazine | 4-substituted phenylsulfonyl chlorides | Sulfonylation | Sulfonylated piperazine derivatives | nih.gov |

| N-benzylethanolamines | [Cp*IrCl2]2, NaHCO3 | N-alkylative homocoupling | N,N'-dibenzylpiperazine derivatives | clockss.org |

| Diphenylmethylpiperazine | Boc-amino acids, EDCI/HOBt, NMM | Amide coupling | Amino acid conjugated diphenylmethylpiperazine derivatives | researchgate.net |

Creation of C-Substituted Piperazine Derivatives

Substitution on the carbon atoms of the piperazine ring introduces greater structural complexity and can significantly impact the biological activity and stereochemistry of the resulting compounds. While C-substitution is generally more challenging than N-substitution, several methods have been developed. rsc.orgrsc.org

One approach involves the cyclization of appropriately substituted acyclic precursors. For example, 3-substituted piperazine-2-acetic acid esters have been synthesized from amino acids via a key chiral 1,2-diamine intermediate that undergoes annulation. nih.gov Another method describes the synthesis of 2-phenylpiperazine (B1584378) through the condensation of ethyl α-bromophenylacetate with ethylenediamine (B42938) to form a piperazinone, which is then reduced. acs.org

Palladium-catalyzed cyclization reactions have also emerged as a powerful tool for constructing substituted piperazines from readily available building blocks under mild conditions. acs.org Furthermore, radical cyclizations mediated by reagents like manganese(III) acetate (B1210297) have been used to create piperazine-substituted dihydrofurans. nih.gov

The table below highlights various synthetic strategies for producing C-substituted piperazines.

| Precursor(s) | Key Reaction Step | Product Type | Reference |

| Amino acids | Reductive amination followed by annulation | 3-Substituted piperazine-2-acetic acid esters | nih.gov |

| Ethyl α-bromophenylacetate and ethylenediamine | Condensation and reduction | 2-Phenylpiperazine | acs.org |

| N-(2-hydroxypropyl)-ethenediamine | Autoclaved with Raney nickel | 2-Methylpiperazine | sci-hub.se |

| Propargyl carbonates and bis-nitrogen nucleophiles | Palladium-catalyzed decarboxylative cyclization | Substituted piperazines and piperazinones | acs.org |

| Diacyl and alkyl-acyl piperazine derivatives and 1,3-dicarbonyl compounds | Mn(OAc)3 mediated radical cyclization | Piperazine-substituted dihydrofurans | nih.gov |

Conjugation and Prodrug Strategies

Conjugation and prodrug strategies are employed to improve the physicochemical properties, pharmacokinetic profile, or targeting ability of a parent molecule. nih.gov For this compound, both the secondary alcohol and the piperazine nitrogens are potential handles for such modifications.

The hydroxyl group can be esterified to create prodrugs that may enhance oral bioavailability by masking the polar alcohol. nih.govnih.gov These ester linkages can be designed to be cleaved by esterases in the body to release the active parent compound. For example, various ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized to improve their gastrointestinal tolerance. nih.gov

The piperazine nitrogens can be used for conjugation to larger molecules or to form prodrugs. For instance, an amide linkage can be formed with a carboxylic acid-containing promoiety. researchgate.net These strategies can be designed to release the parent drug under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov General prodrug design often involves creating derivatives that are converted to the active form in vivo, potentially improving aspects like water solubility or duration of action. nih.gov

Isosteric Replacements and Bioisosterism in Scaffold Modification

For the this compound scaffold, several bioisosteric modifications can be envisioned:

Piperazine Ring Analogs: The piperazine ring itself can be replaced with other cyclic diamines or constrained analogs to alter basicity, lipophilicity, and conformational flexibility. enamine.netcambridgemedchemconsulting.comcambridgemedchemconsulting.comenamine.netresearchgate.netnih.gov Examples of piperazine bioisosteres include homopiperazine, 2,5-diazabicyclo[4.1.0]heptane, and various spirocyclic diamines. blumberginstitute.orgenamine.net

Benzyl Group Modifications: The benzyl group can be replaced with other aromatic or heteroaromatic rings to explore different interactions with a target protein. For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can introduce hydrogen bond acceptors or donors and alter the electronic properties of the moiety.

Ethanol Side Chain Analogs: The ethanol side chain can be modified through isosteric replacements. For instance, the hydroxyl group could be replaced with a thiol (bioisosterism) or a primary amine to investigate the importance of the hydrogen-bonding capabilities of this group. The ethyl linker could also be homologated or replaced with other small, flexible chains.

The following table provides examples of bioisosteric replacements for the piperazine moiety.

| Original Moiety | Bioisosteric Replacement | Potential Impact | Reference(s) |

| Piperazine | Homopiperazine | Altered ring size and conformation | researchgate.netnih.gov |

| Piperazine | 2,5-Diazabicyclo[4.1.0]heptane | Constrained conformation, altered pKa | blumberginstitute.org |

| Piperazine | Spirodiamines | Novel exit vectors, altered physicochemical properties | enamine.netcambridgemedchemconsulting.com |

| Piperazine | Substituted pyrrolidines or azetidines | Modified ring size and basicity | cambridgemedchemconsulting.comnih.gov |

Future Research Directions and Unexplored Avenues for S 2 4 Benzylpiperazin 2 Yl Ethanol

Discovery of Novel Biological Targets

Future research should prioritize the identification and validation of novel biological targets for (S)-2-(4-benzylpiperazin-2-yl)ethanol. While the broader class of piperazine (B1678402) derivatives is known for a wide spectrum of pharmacological activities, the specific targets of this compound remain largely uncharacterized. A promising avenue of investigation is its potential interaction with sigma receptors. Studies on structurally related chiral (piperazin-2-yl)methanol derivatives have demonstrated significant affinity for sigma-1 (σ1) receptors. nih.gov For instance, a p-methoxybenzyl substituted (S)-piperazin-2-yl)methanol derivative showed a high affinity for the σ1-receptor (Ki = 12.4 nM) and selectivity over other receptor types. nih.gov This suggests that the benzyl (B1604629) group and the chiral center in this compound could also facilitate binding to this receptor class, which is implicated in various central nervous system (CNS) disorders.

Initial screening assays should be conducted against a broad panel of receptors, enzymes, and ion channels to generate a preliminary profile of its biological activity. Based on these initial findings, further studies can be designed to validate these targets and elucidate the mechanism of action at a molecular level.

Exploration of Alternative Synthetic Pathways and Sustainable Chemistry Approaches

The development of efficient and sustainable methods for synthesizing enantiomerically pure this compound is a critical area for future research. Current synthetic strategies for carbon-substituted piperazines often lack stereochemical control, highlighting a significant area for innovation. rsc.orgnih.gov

Future synthetic explorations should focus on asymmetric synthesis methodologies. Potential approaches include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as the amino acid (S)-serine, to construct the chiral piperazine core. nih.gov

Catalytic Asymmetric Synthesis: Developing novel catalytic systems for the enantioselective synthesis of 2-substituted piperazines. This could involve asymmetric hydroamination or other catalytic transformations that establish the chiral center with high efficiency and selectivity. rsc.org

Chiral Auxiliary-Based Methods: Employing chiral auxiliaries to guide the stereoselective formation of the piperazine ring, followed by their removal to yield the final product. rsc.org

In addition to asymmetric strategies, a focus on sustainable chemistry is paramount. This includes the use of greener solvents, such as ethanol (B145695), which has been shown to be a viable medium for piperazine synthesis. nih.gov Efforts should also be made to minimize the number of synthetic steps, reduce waste generation, and utilize catalysts that are abundant and non-toxic.

Table 1: Potential Asymmetric Synthetic Strategies

| Synthetic Approach | Description | Potential Starting Materials | Key Advantages |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting points. | (S)-serine, other amino acids | Access to enantiopure products, well-defined stereochemistry. |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to induce stereoselectivity in the reaction. | Achiral precursors | High efficiency, potential for scalability, reusable catalysts. |

Deepening Understanding of Stereospecific Biological Interactions

The "S" configuration at the C-2 position of the piperazine ring is a crucial feature of the molecule, and understanding its role in biological interactions is a key research objective. Chirality plays a vital role in the activity of many drugs, and it is highly likely that the two enantiomers of 2-(4-benzylpiperazin-2-yl)ethanol (B3143093) will exhibit different biological activities and potencies. rsc.org

Future research should involve the synthesis of both the (S) and (R) enantiomers of the compound to allow for a direct comparison of their biological effects. This will help to determine which enantiomer is responsible for any observed activity and to what extent the biological target discriminates between the two. Techniques such as X-ray crystallography of the compound bound to its target protein, if identified, would provide invaluable insights into the specific molecular interactions that are governed by its stereochemistry.

Advanced Computational Methodologies for Prediction and Design

Computational modeling presents a powerful tool for accelerating the discovery and optimization of derivatives of this compound. Molecular docking and molecular dynamics simulations can be employed to predict how this compound and its analogs bind to potential biological targets. nih.govsemanticscholar.org

Specifically, computational studies can be used to:

Predict Binding Modes: Simulate the interaction of the compound with the active sites of various proteins, such as the sigma-1 receptor, to identify the most likely binding poses.

Guide Analog Design: In silico modification of the structure of this compound can help to design new derivatives with potentially improved affinity, selectivity, and pharmacokinetic properties.

Elucidate Structure-Activity Relationships (SAR): By comparing the predicted binding of a series of analogs with their experimentally determined activities, computational models can help to build a robust SAR. semanticscholar.org

These computational approaches, when used in conjunction with experimental validation, can significantly streamline the drug discovery process.

Development of Advanced Analytical Techniques for Complex Metabolite Characterization

Investigating the metabolic fate of this compound is essential for understanding its in vivo behavior. Based on studies of similar compounds, it is likely that metabolism occurs at several positions on the molecule. For example, the ethanol side chain is a probable site of oxidation. Research on the drug tiaramide, which also contains a piperazine-ethanol moiety, has shown that this group is metabolized to the corresponding piperazineacetic acid by alcohol and aldehyde dehydrogenases. nih.gov Furthermore, the benzyl group and the piperazine ring itself are also susceptible to metabolic modification, as seen in the metabolism of N-benzylpiperazine, which involves cytochrome P450 enzymes like CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Advanced analytical techniques will be required to separate, identify, and quantify the potential metabolites in complex biological matrices like plasma and urine. Key methodologies include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting and structurally elucidating drug metabolites.

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in determining the elemental composition of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, which is particularly useful for differentiating between isomers.

The development of robust and sensitive analytical methods will be crucial for conducting detailed pharmacokinetic and metabolism studies.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (S)-2-(4-benzylpiperazin-2-yl)ethanol, and how can purity be optimized?

- Methodology :

- Step 1 : Use nucleophilic substitution or reductive amination to couple the benzylpiperazine moiety with ethanol derivatives. For example, refluxing benzylpiperazine with a bromoethanol derivative in ethanol with a base (e.g., K₂CO₃) at 80°C for 12 hours .

- Step 2 : Purify the crude product via silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:1) to isolate the enantiomerically pure (S)-form.

- Step 3 : Confirm purity using HPLC with a chiral column (e.g., Chiralpak AD-H) and characterize via , , and high-resolution mass spectrometry (HRMS).

Q. What safety protocols should be followed given the limited toxicological data for this compound?

- Methodology :

- Handling : Wear PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact due to potential irritation (analogous to H319 hazards in related compounds) .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal.

- Emergency Measures : For exposure, rinse eyes with water for 15 minutes and seek medical attention .

- Gaps : Acute toxicity, mutagenicity, and ecotoxicity data are unavailable, necessitating precautionary adherence to general lab safety standards .

Q. How can researchers experimentally determine key physicochemical properties (e.g., melting point, solubility)?

- Methodology :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen.

- Solubility : Perform shake-flask experiments in solvents (water, ethanol, DMSO) at 25°C, followed by HPLC quantification .

- Vaporization Enthalpy : Apply the "centerpiece" computational approach or static vapor pressure measurements .

- Challenges : notes no published data, requiring empirical determination.

Advanced Research Questions

Q. How can contradictions between computational and experimental thermodynamic data (e.g., vaporization enthalpy) be resolved?

- Methodology :

- Step 1 : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental measurements (e.g., calorimetry).

- Step 2 : Validate computational models using benchmark compounds like 2-(benzylamino)-ethanol, as in .

- Step 3 : Adjust for systematic errors (e.g., solvation effects) using COSMO-RS or other implicit solvent models.

- Implications : Discrepancies may arise from neglecting intermolecular interactions in simulations.

Q. What strategies optimize crystallization for X-ray diffraction to resolve the compound’s stereochemistry?

- Methodology :

- Crystallization : Use vapor diffusion with solvents like ethanol/water. Add seeding crystals if nucleation is slow.

- Refinement : Employ SHELXL for high-resolution refinement. Key steps include:

- Assigning anisotropic displacement parameters.

- Validating the (S)-configuration using Flack/Hooft parameters .

- Troubleshooting : For twinned crystals, use SHELXD or Olex2 to deconvolute overlapping reflections .

Q. How can chiral purity and enantiomeric excess (ee) be quantified during synthesis?

- Methodology :

- Analytical HPLC : Use a chiral stationary phase (e.g., Chiralpak IB) with hexane/isopropanol (90:10) at 1.0 mL/min.

- NMR Chiral Shift Reagents : Add Eu(hfc)₃ to samples to split enantiomer signals.

- Polarimetry : Measure optical rotation at 589 nm and compare to literature values for enantiopure standards.

Data Contradiction Analysis

Q. How should researchers address conflicting data in solubility or reactivity studies?

- Framework :

- Step 1 : Replicate experiments under identical conditions (solvent purity, temperature control).

- Step 2 : Perform statistical analysis (e.g., Student’s t-test) to identify outliers.

- Step 3 : Use advanced techniques (e.g., mass spectrometry) to detect trace impurities affecting results .

- Case Study : Inconsistent vaporization enthalpies in highlight the need for rigorous computational validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.